molecular formula C13H17NO3 B6150355 2-methoxy-4-(piperidin-1-yl)benzoic acid CAS No. 1237107-31-1

2-methoxy-4-(piperidin-1-yl)benzoic acid

Cat. No.: B6150355
CAS No.: 1237107-31-1
M. Wt: 235.28 g/mol
InChI Key: BPOQCWVUKOZMHL-UHFFFAOYSA-N
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Description

2-Methoxy-4-(piperidin-1-yl)benzoic acid ( 1237107-31-1) is a high-value benzoic acid derivative with the molecular formula C 13 H 17 NO 3 and a molecular weight of 235.28 g/mol . This compound serves as a versatile chemical building block and synthetic intermediate in medicinal chemistry and pharmaceutical research. Its structure, featuring a benzoic acid core substituted with a methoxy group and a piperidine ring, makes it a valuable scaffold for the synthesis of more complex molecules . Researchers utilize this compound in the development of novel therapeutic agents. Structural analogs and derivatives of this chemical scaffold, such as piperidine-containing benzoic acids, have been investigated as potent non-peptide agonists for chemokine receptors like CCR8, which is a potential target for immunology and inflammation research . The compound can be further functionalized; for instance, its methyl ester (CAS 1401976-71-3) is also available for synthetic applications . As a key intermediate, it is used in various synthetic routes, including reactions catalyzed by inorganic bases . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1237107-31-1

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-methoxy-4-piperidin-1-ylbenzoic acid

InChI

InChI=1S/C13H17NO3/c1-17-12-9-10(5-6-11(12)13(15)16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,15,16)

InChI Key

BPOQCWVUKOZMHL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCCCC2)C(=O)O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Methoxy 4 Piperidin 1 Yl Benzoic Acid and Its Precursors

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For 2-methoxy-4-(piperidin-1-yl)benzoic acid, several logical disconnections can be proposed based on the primary functional groups present.

The most prominent disconnection is the carbon-nitrogen (C-N) bond between the aromatic ring and the piperidine (B6355638) moiety. This bond can be formed using well-established cross-coupling reactions. This disconnection leads to two key synthons: a 4-halo-2-methoxybenzoic acid derivative and piperidine. This strategy suggests a Buchwald-Hartwig amination as a key final step. To ensure compatibility with the reaction conditions, the carboxylic acid would likely be protected as an ester (e.g., methyl or ethyl ester), which would be hydrolyzed in the final step.

An alternative disconnection involves the bond between the aromatic ring and the carboxylic acid group. This suggests a late-stage carboxylation of a suitable organometallic intermediate. This could be achieved through directed ortho-metalation (DoM) , where the existing methoxy (B1213986) and piperidinyl groups direct metalation to the desired position, followed by quenching with carbon dioxide.

A third strategy involves starting with a precursor that already contains a nitrogen-based functional group at the C4 position, such as an amino or nitro group. For instance, starting from 4-amino-2-methoxybenzoic acid chemicalbook.comsigmaaldrich.comfda.gov or 4-nitro-2-methoxybenzoic acid, the piperidine ring could be introduced via nucleophilic aromatic substitution (if the ring is sufficiently activated) or through reductive amination, although the former is more common for this type of transformation.

These primary retrosynthetic pathways dictate the key reactions and strategies that are central to the synthesis of this target molecule.

Suzuki-Miyaura Cross-Coupling Strategies in Aromatic Synthesis

While not the most direct method for forming the final C-N bond of the target molecule, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for constructing the carbon skeleton of complex precursors. nih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org

In the context of synthesizing this compound, Suzuki-Miyaura coupling could be employed to build a more complex benzoic acid scaffold before the introduction of the piperidine group. For example, if a substituted aryl group were required at a different position on the benzoic acid ring, this reaction would be ideal.

The general mechanism involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) complex.

Transmetalation: The organoboron species transfers its organic group to the palladium(II) complex, typically requiring a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends heavily on the specific substrates used.

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling

ComponentExamplesPurpose
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃Source of Palladium(0)
Ligand SPhos, XPhos, P(t-Bu)₃Stabilizes catalyst, facilitates reaction steps
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHActivates the organoboron species
Solvent Toluene, Dioxane, THF, WaterSolubilizes reactants and catalyst

Control of regioselectivity is critical when multiple halides are present. Studies on polyhalogenated pyridines have shown that coupling can be directed to a specific position based on the electronic and steric environment of the C-X bonds and the choice of boronic acid. nih.gov

Buchwald-Hartwig Amination Approaches for Piperidine Introduction

The Buchwald-Hartwig amination is one of the most effective and widely used methods for forming aryl C-N bonds, making it a primary strategy for introducing the piperidine ring onto the benzoic acid core. wikipedia.org This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide or triflate. acsgcipr.org

The most logical forward synthesis using this method involves the reaction of piperidine with a methyl or ethyl ester of 4-halo-2-methoxybenzoic acid (e.g., methyl 4-bromo-2-methoxybenzoate). The ester form is used to protect the acidic proton of the carboxylic acid, which would otherwise interfere with the strong base required for the reaction.

The catalytic cycle is similar to other cross-coupling reactions and involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The development of various generations of phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides under milder conditions. libretexts.org Sterically hindered ligands are often employed to promote the reductive elimination step and prevent side reactions. wikipedia.org

Table 2: Catalyst Systems for Buchwald-Hartwig Amination

Catalyst/Ligand SystemSubstrate ScopeTypical Conditions
Pd(OAc)₂ / BINAP or DPPF Primary amines, aryl iodides/triflatesToluene, NaOt-Bu, 80-110 °C
Pd₂(dba)₃ / XPhos or SPhos Secondary amines (including piperidine), aryl chlorides/bromidesDioxane or Toluene, K₃PO₄ or Cs₂CO₃, 80-110 °C
[Pd(cinnamyl)Cl]₂ / t-BuXPhos Wide range of amines and halides, often at lower temperaturesToluene, K₂CO₃ or LHMDS, RT-100 °C

For the synthesis of this compound, a system using a modern, sterically demanding ligand like XPhos or SPhos with a palladium source and a base such as cesium carbonate would be a robust choice for coupling piperidine with the aryl bromide precursor. researchgate.net

Directed Ortho-Metalation and Carboxylation Techniques

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It utilizes a directing group (DG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a stabilized organometallic species that can then react with an electrophile.

For precursors of the target molecule, the methoxy and carboxylate groups of 2-methoxybenzoic acid can both act as directing groups. Research has shown that the regioselectivity of the metalation can be precisely controlled by the choice of base. organic-chemistry.orgnih.gov

Treatment with s-BuLi/TMEDA at low temperatures leads to deprotonation exclusively at the C6 position, ortho to the carboxylate group. capes.gov.bracs.org

Conversely, using a superbase like n-BuLi/t-BuOK reverses the selectivity, causing deprotonation at the C3 position, ortho to the methoxy group. capes.gov.brbohrium.com

This methodology allows for the synthesis of specifically substituted 2-methoxybenzoic acid building blocks. For instance, metalation at C6 followed by quenching with an electrophile like iodine would yield 6-iodo-2-methoxybenzoic acid, a potential precursor for further coupling reactions.

Table 3: Regioselective DoM of 2-Methoxybenzoic Acid

Base SystemTemperatureSite of MetalationResulting Product (after electrophile quench)
s-BuLi / TMEDA-78 °CC6 (ortho to -COOH)6-substituted-2-methoxybenzoic acid
n-BuLi / t-BuOK-78 °CC3 (ortho to -OCH₃)3-substituted-2-methoxybenzoic acid

While less common, a late-stage carboxylation could theoretically be used to form the final product. If a synthesis produced 1-methoxy-3-(piperidin-1-yl)benzene, a DoM reaction directed by the methoxy and piperidinyl groups, followed by quenching with solid CO₂ (dry ice), could install the carboxylic acid at the C2 position.

Ester Hydrolysis and Carboxylic Acid Formation Pathways

In many synthetic routes towards this compound, the carboxylic acid functionality is masked as an ester (e.g., methyl or ethyl ester) to avoid incompatibility with organometallic reagents or basic conditions used in preceding steps like Buchwald-Hartwig or Suzuki couplings. fishersci.com The final step in these sequences is the deprotection of the ester to reveal the free carboxylic acid.

Ester hydrolysis is typically accomplished under either basic or acidic conditions.

Base-mediated hydrolysis (saponification) is the most common method. It involves heating the ester with a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent such as methanol (B129727) or THF. The reaction produces the carboxylate salt, which is then protonated by adding a strong acid (e.g., HCl) to precipitate the final carboxylic acid product. chemspider.com

Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an aqueous solution. This reaction is an equilibrium process, but the use of a large excess of water drives it towards the formation of the carboxylic acid.

The choice between acidic and basic conditions depends on the stability of other functional groups in the molecule. For the target compound, standard base-mediated hydrolysis is generally well-tolerated and efficient.

Table 4: Common Reagents for Ester Hydrolysis

ConditionReagentsSolvent SystemTypical Temperature
Basic NaOH, KOH, LiOHH₂O / MeOH, H₂O / THFReflux or 50-80 °C
Acidic HCl (aq), H₂SO₄ (aq)H₂O / DioxaneReflux

One-Pot and Multicomponent Reaction Sequences for Complex Synthesis

A hypothetical one-pot sequence could involve the DoM of a precursor followed by an in-situ electrophilic quench, a common practice in organometallic chemistry. bohrium.com For example, the metalation of 2-methoxy-4-bromobenzoic acid at the C6 position could be followed by the addition of an electrophile to the same reaction vessel to generate a di-substituted intermediate without isolation.

Chemical Reactivity and Derivatization Strategies of 2 Methoxy 4 Piperidin 1 Yl Benzoic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of a wide array of analogs through common transformations such as esterification, amidation, and reduction.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to esters and amides is a fundamental strategy for modifying the compound's physicochemical properties.

Esterification: Fischer-Speier esterification is a conventional and effective method for converting 2-methoxy-4-(piperidin-1-yl)benzoic acid into its corresponding esters. This acid-catalyzed reaction typically involves heating the carboxylic acid in an excess of a chosen alcohol (e.g., methanol (B129727), ethanol) with a catalytic amount of a strong mineral acid like sulfuric acid (H₂SO₄). researchgate.net For substrates that may be sensitive to strong acids and high temperatures, alternative methods can be employed. For instance, microwave-assisted esterification in a sealed vessel can sometimes improve yields and shorten reaction times, although care must be taken as the removal of water is critical for driving the equilibrium toward the product. chemistryviews.org

Amidation: The formation of an amide bond from the carboxylic acid and a primary or secondary amine is a cornerstone of medicinal chemistry. Direct amidation by simply heating the carboxylic acid and amine is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling agents or prior activation of the carboxylic acid is required. Boric acid has been shown to be an effective catalyst for the direct amidation of benzoic acids, proceeding through a mixed anhydride (B1165640) intermediate that is formed in situ. organic-chemistry.org More contemporary methods utilize methoxysilanes as coupling agents in solvent-free conditions, which can produce amides in excellent yields. libretexts.org These reactions are often confirmed through spectroscopic methods like NMR and mass spectrometry. libretexts.orgsci-hub.se

The following table summarizes common conditions for these transformations.

TransformationReagents & ConditionsProduct Type
EsterificationAlcohol (e.g., ROH), cat. H₂SO₄, RefluxAlkyl Ester
AmidationAmine (e.g., R'R''NH), Boric Acid (cat.), Toluene, RefluxN-Substituted Amide
AmidationAmine (e.g., R'R''NH), Methoxysilane, Heat (120 °C)N-Substituted Amide

Reduction to Alcohol and Aldehyde Derivatives

Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol, yielding (2-methoxy-4-(piperidin-1-yl)phenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation; however, they are non-selective and would also reduce other susceptible functional groups if present. A more selective and widely used reagent for the reduction of carboxylic acids in the presence of other functional groups is borane (B79455) (BH₃), typically used as a complex with tetrahydrofuran (B95107) (BH₃-THF). acs.org This reagent rapidly reduces carboxylic acids to alcohols under mild conditions. acs.org Another approach involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with an activating agent. While NaBH₄ alone is generally ineffective against carboxylic acids, systems like NaBH₄-Br₂ in refluxing THF have been developed for the direct reduction of benzoic acids to their corresponding alcohols. sci-hub.seresearchgate.net

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than their parent acids. reddit.com Therefore, the reaction must be stopped at the aldehyde stage, which typically requires carefully chosen reagents and conditions. One common strategy involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using specific reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) or diisobutylaluminium hydride (DIBAL-H) at low temperatures. Direct reduction is less common, but certain modern methods using N-heterocyclic carbene (NHC)-boranes have shown promise for the selective reduction of various carbonyl compounds. beilstein-journals.orgbeilstein-journals.org

Modifications of the Piperidine (B6355638) Ring

The piperidine substituent offers further opportunities for chemical modification, although its specific attachment to the benzene (B151609) ring dictates its reactivity.

N-Alkylation and N-Acylation Reactions

Direct N-alkylation or N-acylation of the piperidine nitrogen in this compound is generally not feasible. The nitrogen atom is part of an N-aryl amine (an aniline (B41778) derivative), where its lone pair of electrons is delocalized into the aromatic π-system. This resonance effect significantly decreases the nucleophilicity and basicity of the nitrogen atom, rendering it unreactive toward common alkylating and acylating agents under standard conditions.

Synthetic strategies to obtain N-substituted derivatives would typically involve modifying the piperidine ring before its attachment to the aromatic core. For example, a secondary piperidine could be N-alkylated or N-acylated first, and the resulting substituted piperidine would then be coupled to the aromatic ring via a nucleophilic aromatic substitution reaction.

Ring-Opening and Ring-Expansion Considerations

The piperidine ring is a saturated heterocycle and is generally stable under most reaction conditions. Ring-opening reactions are not common and would require harsh conditions or specifically designed substrates. For N-aryl piperidines, ring-opening is an energetically unfavorable process. However, certain synthetic methodologies, such as those involving Zincke imine intermediates formed from the reaction of pyridinium (B92312) salts with anilines, utilize a conceptual ring-opening and ring-closing sequence to access functionalized N-arylpiperidines. chemistryviews.org Such strategies are complex and not typically applied as a simple derivatization of a pre-existing N-aryl piperidine structure. Systematic studies on the ring-opening of fused bicyclic N-aryl aziridines, which are structurally related but more strained, show that such reactions can be highly regioselective but are context-dependent. nih.gov For a stable system like this compound, ring-opening or expansion remains a theoretical consideration rather than a practical derivatization strategy without significant molecular activation.

Aromatic Substitutions on the Benzoic Acid Core

Further substitution on the benzene ring is governed by the directing effects of the three existing substituents: the methoxy (B1213986) (-OCH₃) group, the piperidinyl group, and the carboxylic acid (-COOH) group.

-OCH₃ group: Strongly activating and ortho, para-directing.

-N(piperidyl) group: Very strongly activating and ortho, para-directing.

-COOH group: Deactivating and meta-directing.

The position para to the piperidinyl group is occupied by the methoxy group, and the position para to the methoxy group is occupied by the piperidinyl group. The positions ortho to the piperidinyl group are C3 and C5. The positions ortho to the methoxy group are C1 and C3. The position meta to the -COOH group is C5.

Considering these effects, the most electronically enriched and sterically accessible position on the ring is C5. This position is ortho to the strongly activating piperidinyl group and meta to the deactivating carboxylic acid group, making it the most probable site for electrophilic attack.

Research findings support this analysis. For instance, a patent describing the synthesis of related structures details a two-step method to produce 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. This synthesis involves the chlorosulfonation of a protected 2-methoxy-4-acetamidobenzoate intermediate, where the sulfonyl chloride group is introduced at the C5 position, demonstrating the powerful directing influence of the activating groups towards this site.

Electrophilic Aromatic Substitution Patterns

The directing effects of the substituents on an aromatic ring determine the position of incoming electrophiles. In the case of this compound, both the methoxy (-OCH₃) and piperidinyl (-NC₅H₁₀) groups are ortho, para-directing activators. libretexts.org The carboxylic acid (-COOH) group is a meta-directing deactivator. libretexts.org

The positions ortho to the strongly activating piperidinyl group (C3 and C5) and the position ortho to the methoxy group (C3) are the most nucleophilic. The position para to the piperidinyl group is occupied by the methoxy group, and the position para to the methoxy group is occupied by the piperidinyl group. The carboxyl group directs incoming electrophiles to the C3 and C5 positions.

Considering the combined directing effects, electrophilic substitution is most likely to occur at the C3 and C5 positions. The C3 position is ortho to both the methoxy and piperidinyl groups, making it particularly activated. The C5 position is ortho to the piperidinyl group and meta to the methoxy and carboxylic acid groups. Therefore, a mixture of 3- and 5-substituted products would be expected, with the exact ratio depending on the specific electrophile and reaction conditions. For instance, in nitration reactions, the regioselectivity can be influenced by the nitrating agent and the presence of catalysts. researchgate.netnih.gov

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionActivating/Deactivating GroupsPredicted Outcome
C3Ortho to -OCH₃, Ortho to -N(C₅H₁₀)Major product
C5Ortho to -N(C₅H₁₀), Meta to -OCH₃, Meta to -COOHPossible product
C6Ortho to -COOH, Meta to -N(C₅H₁₀)Minor or no product

Directed Metallation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. organic-chemistry.orgwikipedia.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile.

For this compound, both the carboxylic acid and the methoxy group can act as DMGs. Studies on the directed ortho-metalation of unprotected 2-methoxybenzoic acid have shown that the regioselectivity of lithiation can be controlled by the choice of the organolithium reagent and reaction conditions. organic-chemistry.orguni.lu

Treatment with s-BuLi/TMEDA at low temperatures (-78 °C) typically results in deprotonation ortho to the carboxylate group. organic-chemistry.orguni.lu In the case of this compound, this would lead to lithiation at the C3 position.

Conversely, using a combination of n-BuLi/t-BuOK can lead to a reversal of regioselectivity, favoring deprotonation ortho to the methoxy group. organic-chemistry.orguni.lu For the title compound, this would result in lithiation at the C3 position as well, since the C3 position is ortho to both groups. However, in substrates where the positions ortho to the carboxylate and methoxy groups are different, this method allows for selective functionalization.

Once the aryllithium species is formed, it can be reacted with a variety of electrophiles to introduce new functional groups.

Table 2: Potential Functionalization of this compound via Directed Metallation

Reagent SystemSite of LithiationElectrophile (E+)Product
1. s-BuLi, TMEDA, -78 °CC3I₂3-Iodo-2-methoxy-4-(piperidin-1-yl)benzoic acid
Me₃SiCl2-Methoxy-4-(piperidin-1-yl)-3-(trimethylsilyl)benzoic acid
DMF3-Formyl-2-methoxy-4-(piperidin-1-yl)benzoic acid
CO₂2-Methoxy-4-(piperidin-1-yl)isophthalic acid

Palladium-Catalyzed Coupling Reactions at Aryl Halide Precursors

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental methods for the formation of carbon-carbon bonds. wikipedia.orgrsc.orglibretexts.orgresearchgate.net To utilize these reactions, a halogenated precursor of this compound is required. Such precursors can be synthesized, for example, through the directed ortho-metalation strategies described above, followed by quenching with a halogen source (e.g., I₂, Br₂, Cl₂).

Suzuki-Miyaura Coupling:

Aryl halides (or triflates) can be coupled with boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl compounds. For instance, a 3-halo or 5-halo derivative of this compound could be coupled with various aryl or heteroaryl boronic acids.

Heck Reaction:

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgthieme-connect.deorganic-chemistry.org A halogenated derivative of this compound could be reacted with a variety of alkenes to introduce unsaturated side chains. The reaction typically proceeds with high trans selectivity.

Table 3: Potential Palladium-Catalyzed Coupling Reactions of Halogenated this compound Derivatives

Starting MaterialCoupling PartnerReaction TypeCatalyst System (Example)Product
3-Bromo-2-methoxy-4-(piperidin-1-yl)benzoic acidPhenylboronic acidSuzuki-MiyauraPd(PPh₃)₄, Na₂CO₃2-Methoxy-3-phenyl-4-(piperidin-1-yl)benzoic acid
5-Iodo-2-methoxy-4-(piperidin-1-yl)benzoic acidMethyl acrylateHeckPd(OAc)₂, P(o-tolyl)₃, Et₃NMethyl (E)-3-(2-carboxy-3-methoxy-5-(piperidin-1-yl)phenyl)acrylate

Stereoselective Transformations and Chiral Auxiliary Applications

The application of this compound and its derivatives in stereoselective transformations is an area with potential for exploration. The piperidine ring itself can be a source of chirality if appropriately substituted. thieme-connect.comthieme-connect.com

While there is no direct literature on the use of this compound as a chiral auxiliary, the general principles of chiral auxiliary-mediated synthesis could be applied. wikipedia.orgslideshare.net A chiral derivative of the piperidine moiety could be introduced, or the existing piperidine could be modified to create a chiral environment. For example, if a chiral piperidine derivative is used in the synthesis of the parent molecule, the resulting enantiomerically pure compound could be used to direct the stereochemistry of subsequent reactions.

For instance, a chiral derivative could be used in asymmetric alkylation or aldol (B89426) reactions. The chiral scaffold would control the facial selectivity of the reaction, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched product. The development of such applications would require further research and the synthesis of appropriate chiral derivatives of this compound.

Structure Activity Relationship Sar and Structural Modification Studies Pertaining to 2 Methoxy 4 Piperidin 1 Yl Benzoic Acid Analogues

Systematic Modification of the Methoxy (B1213986) Group

The methoxy group at the 2-position of the benzoic acid core is a key structural feature that influences both the compound's conformation and its interaction with biological targets. Modifications at this position can significantly alter potency and selectivity.

Illustrative SAR Data for Methoxy Group Modification

Compound ID R-Group (at position 2) Relative Activity
A-1 -OCH₃ (methoxy) Baseline
A-2 -OH (hydroxyl) Decreased
A-3 -OCH₂CH₃ (ethoxy) Increased
A-4 -F (fluoro) Variable

| A-5 | -Cl (chloro) | Decreased |

Note: This table is illustrative, based on general principles of medicinal chemistry.

Variations in the Piperidine (B6355638) Ring Substitution and Conformation

Research Findings: Modifications to the piperidine ring are a key strategy for optimizing SAR. Introducing substituents on the piperidine ring can explore additional binding interactions and fine-tune the physicochemical properties. For instance, adding small alkyl or hydroxyl groups at the 3- or 4-positions of the piperidine ring can lead to enhanced potency if the binding pocket has corresponding hydrophobic or polar regions. Changing the conformation of the piperidine ring, for example, by introducing gem-dimethyl groups, can restrict its rotational freedom and lock it into a more bioactive conformation.

Positional Isomerism of Substituents on the Benzoic Acid Core

The specific arrangement of the methoxy and piperidine substituents on the benzoic acid ring is critical for biological activity. Shifting these groups to other positions can have a profound impact on the molecule's ability to bind to its target.

Research Findings: Studies on positional isomerism in substituted benzoic acids have shown that the ortho-substitution pattern is often crucial for activity. nih.gov For many biologically active benzoic acid derivatives, an ortho-substituent like the methoxy group can enforce a specific torsional angle between the carboxylic acid and the aromatic ring, which may be essential for proper orientation in the binding site. Moving the methoxy group to the meta-position (3-methoxy) or the piperidine group to the meta-position (3-piperidine) would drastically alter the molecule's three-dimensional shape and electronic properties, likely leading to a significant loss of activity. pharmacy180.com For example, in local anesthetics based on benzoic acid, ortho or para substitutions are generally favored for enhancing activity, while meta substitutions often lead to a decrease. pharmacy180.comyoutube.com

Bioisosteric Replacements for Enhanced Molecular Interactions

Bioisosteric replacement is a powerful strategy used to improve potency, selectivity, and pharmacokinetic properties by substituting key functional groups with others that have similar physical or chemical characteristics. u-tokyo.ac.jpdrughunter.com

Research Findings: Several bioisosteric replacements can be envisioned for 2-methoxy-4-(piperidin-1-yl)benzoic acid:

Carboxylic Acid: The carboxylic acid group can be replaced with other acidic groups like tetrazole or hydroxamic acid to alter acidity and membrane permeability. Sulfonamides are also known bioisosteres for carboxylic acids. drughunter.com

Piperidine Ring: The piperidine ring can be replaced with other saturated heterocycles such as morpholine (B109124), thiomorpholine, or pyrrolidine (B122466). A morpholine ring, for example, would introduce a polar ether oxygen, potentially forming a new hydrogen bond with the target, while a pyrrolidine ring would alter the ring size and pKa of the basic nitrogen.

Methoxy Group: As a bioisostere for a hydroxyl group, the methoxy group itself can be replaced. A common replacement is fluorine, which mimics the size of a hydrogen atom but has a strong electronic effect. chemrxiv.org

Table of Potential Bioisosteric Replacements

Original Group Potential Bioisostere Rationale
Carboxylic Acid Tetrazole Mimics acidity, potentially improves oral bioavailability
Piperidine Morpholine Introduces H-bond acceptor, alters polarity

Conformational Analysis and its Impact on Ligand Binding

The three-dimensional conformation of this compound is a key determinant of its binding affinity. The spatial arrangement of the functional groups dictates how the molecule fits into the binding site of its biological target.

Research Findings: Conformational analysis, often performed using computational methods like Density Functional Theory (DFT) or observed through X-ray crystallography, reveals the preferred spatial arrangement of the molecule. nih.govrsc.org The ortho-methoxy group likely forces the carboxylic acid group to be non-coplanar with the benzene (B151609) ring, which can be a critical feature for binding. nih.gov The orientation of the piperidine ring relative to the plane of the benzoic acid is also important. Understanding the low-energy conformations of the molecule helps in designing more rigid analogues that are "pre-organized" for binding, which can lead to an increase in affinity by reducing the entropic penalty of binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ijnrd.orglongdom.org

Research Findings: For a series of analogues of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. sysrevpharm.org This model would use calculated molecular descriptors such as:

Electronic properties: Hammett constants (σ), atomic charges.

Steric properties: Molar refractivity (MR), Taft steric parameters (Es). nih.gov

Hydrophobic properties: Partition coefficient (logP).

A typical QSAR equation might look like: log(1/IC50) = c1logP + c2σ + c3*Es + constant

Such models help in prioritizing the synthesis of compounds that are predicted to be most active, thereby making the drug discovery process more efficient. nih.gov

Library Synthesis Strategies for SAR Exploration

To efficiently explore the structure-activity relationships, the synthesis of a library of related compounds is often employed. This can be achieved through parallel synthesis or combinatorial chemistry approaches.

Research Findings: A library of analogues of this compound could be synthesized by starting with a common intermediate, such as a 4-amino or 4-fluoro-2-methoxybenzoic acid derivative. acs.orgnih.govmdpi.com For example, starting with methyl 4-fluoro-2-methoxybenzoate, a variety of cyclic amines (including substituted piperidines, morpholines, etc.) can be introduced via nucleophilic aromatic substitution. Subsequently, the ester can be hydrolyzed to the final carboxylic acid. This parallel approach allows for the rapid generation of dozens of compounds for biological testing, providing a comprehensive SAR map. researchgate.net

Computational and Theoretical Chemistry Investigations of 2 Methoxy 4 Piperidin 1 Yl Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, reactivity, and stability of 2-methoxy-4-(piperidin-1-yl)benzoic acid.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. By employing functionals such as B3LYP or B3PW91 with an appropriate basis set (e.g., 6-311G(d,p)), the optimized geometry of this compound in its ground state can be determined. guidechem.comepstem.net These calculations yield crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.

For instance, the bond lengths within the benzene (B151609) ring are expected to be in the range of 1.39-1.41 Å, while the C-O bond of the methoxy (B1213986) group and the C-N bond of the piperidine (B6355638) substituent will exhibit characteristic lengths. The carboxylic acid group will have a C=O double bond of approximately 1.22 Å and a C-O single bond of about 1.35 Å.

Table 1: Illustrative Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthC1-C2 (aromatic)1.40 Å
C2-O(methoxy)1.36 Å
C4-N(piperidine)1.38 Å
C(carboxyl)-O(hydroxyl)1.35 Å
C(carboxyl)=O1.22 Å
Bond AngleC1-C2-C3 (aromatic)120.1°
C3-C4-N(piperidine)121.0°
Dihedral AngleC1-C2-O-C(methyl)178.5°
Note: The data in this table is illustrative and based on typical values for similar organic molecules, as specific published data for this compound is not available.

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a measure of the molecule's excitability and chemical stability.

For this compound, the HOMO is likely to be localized on the electron-rich piperidine-substituted benzene ring, particularly the nitrogen atom and the methoxy group, which are strong electron-donating groups. Conversely, the LUMO is expected to be distributed over the electron-withdrawing carboxylic acid group and the benzene ring. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO-5.8 eV
LUMO-1.2 eV
Energy Gap (ΔE)4.6 eV
Note: The data in this table is illustrative and based on typical values for similar organic molecules, as specific published data for this compound is not available.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) would be concentrated around the oxygen atoms of the carboxylic acid and methoxy groups, indicating their susceptibility to electrophilic attack. The hydrogen of the carboxylic acid would exhibit a region of positive potential (blue), highlighting its acidic nature and potential for hydrogen bonding. The piperidine nitrogen would also contribute to a region of negative potential.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are employed to study the conformational flexibility and dynamic behavior of molecules over time. For this compound, MD simulations can reveal the preferred orientations of the piperidine ring and the methoxy and carboxylic acid groups relative to the benzene ring. These simulations, often performed in a solvent environment to mimic physiological conditions, provide a detailed picture of the molecule's accessible conformations and the energy barriers between them. The piperidine ring can exist in chair, boat, and twist-boat conformations, and MD simulations can elucidate the predominant conformation and the frequency of interconversion.

Docking Studies of this compound with Biological Receptors (Excluding In Vivo Efficacy or Safety)

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a biological target, such as a protein or enzyme. The piperidine moiety is a common scaffold in many biologically active compounds, and the benzoic acid group can participate in various interactions, including hydrogen bonding and salt bridges.

Docking studies of this compound could be performed against a range of potential receptors where similar scaffolds have shown activity. For example, enzymes or receptors with a well-defined binding pocket that can accommodate the substituted benzene ring would be of interest. The docking results would provide a binding score, indicating the strength of the interaction, and a detailed view of the binding pose, highlighting key interactions such as:

Hydrogen bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The methoxy oxygen and piperidine nitrogen can also act as hydrogen bond acceptors.

Hydrophobic interactions: The piperidine ring and the aromatic ring can form hydrophobic interactions with nonpolar residues in the binding pocket.

Ionic interactions: The deprotonated carboxylate group can form salt bridges with positively charged residues like lysine (B10760008) or arginine.

Ligand-Based and Structure-Based Drug Design Principles (Excluding Clinical Outcomes)

The computational data gathered for this compound can be leveraged in both ligand-based and structure-based drug design strategies.

Ligand-Based Drug Design: In the absence of a known receptor structure, a pharmacophore model can be developed based on the structural features of this compound and other molecules with similar biological activities. This model would define the essential three-dimensional arrangement of features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, required for activity. Quantitative Structure-Activity Relationship (QSAR) studies could also be employed to correlate the physicochemical properties of a series of related compounds with their biological activity. researchgate.net

Structure-Based Drug Design: If a three-dimensional structure of a relevant biological target is available, structure-based drug design can be utilized. Docking studies, as described above, would form the foundation of this approach. The insights gained from the binding mode of this compound could guide the design of new analogs with improved binding affinity and selectivity. For instance, modifications to the piperidine ring or the substitution pattern on the benzoic acid could be explored to optimize interactions with the target's binding site.

In Silico Prediction of Molecular Interactions and Binding Affinities

Currently, there is a notable absence of publicly available scientific literature detailing specific in silico studies on the molecular interactions and binding affinities of this compound. While computational and theoretical chemistry represents a powerful tool for predicting the behavior of small molecules, specific research applying these methods to this particular compound has not been identified in extensive searches of scholarly databases.

Therefore, the following sections describe the well-established computational methodologies that could be applied to this compound to predict its molecular interactions and binding affinities. This serves as a guide to the types of analyses that are routinely performed for novel compounds in drug discovery and development, rather than a report of completed research on this specific molecule.

Hypothetical Molecular Docking Analysis

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method allows for the elucidation of the binding mode and the strength of the interaction, typically quantified as a binding energy or docking score.

In a hypothetical study of this compound, researchers would first identify a relevant biological target, such as a G-protein coupled receptor (GPCR) or a specific enzyme. The three-dimensional structure of this target, often obtained from crystallographic data, would be prepared for docking by adding hydrogen atoms and assigning appropriate charges.

The this compound molecule would then be computationally "docked" into the active site of the target protein. The docking algorithm would explore various possible conformations and orientations of the ligand within the binding pocket, calculating the binding energy for each pose. The results would highlight the most energetically favorable binding mode.

Predicted Molecular Interactions

The analysis of the best-docked pose would reveal the specific molecular interactions between this compound and the amino acid residues of the target protein. These interactions are crucial for the stability of the ligand-protein complex and can include:

Hydrogen Bonds: The carboxylic acid group of this compound could act as a hydrogen bond donor, while the oxygen atoms of the methoxy and carboxylic acid groups, as well as the nitrogen of the piperidine ring, could act as hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl and piperidine rings are nonpolar and would likely engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules.

Pi-Pi Stacking: The aromatic phenyl ring could interact with the aromatic rings of amino acids such as phenylalanine, tyrosine, or tryptophan.

Molecular Dynamics Simulations

To further refine the understanding of the binding stability and the dynamics of the interaction, molecular dynamics (MD) simulations could be performed. An MD simulation would model the movement of the ligand-protein complex over time, providing insights into the stability of the predicted binding pose and the flexibility of the interacting components.

Mechanistic Studies of 2 Methoxy 4 Piperidin 1 Yl Benzoic Acid Interactions

Investigations into Molecular Recognition Events

No research articles or data could be found that specifically investigate the molecular recognition events involving 2-methoxy-4-(piperidin-1-yl)benzoic acid. Studies detailing the specific intermolecular forces, such as hydrogen bonding, hydrophobic interactions, or electrostatic interactions that govern its binding to a biological target, are not present in the available literature.

Exploration of Potential Receptor Binding Mechanisms (Excluding In Vivo Efficacy)

There is no available information from in vitro studies detailing the potential receptor binding mechanisms of this compound. Scientific investigations into its affinity, residence time, or specific binding site on any given receptor have not been publicly documented. Consequently, no data tables on binding affinities (e.g., Ki, Kd, IC50) for specific receptors can be provided.

Enzyme Inhibition Kinetics and Mechanism (If Applicable and In Vitro Focused)

No studies were identified that focus on the enzyme inhibition kinetics or mechanism of this compound. There is no available data to suggest whether this compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor of any specific enzyme. Therefore, kinetic parameters such as Michaelis constant (Km) or inhibitor constant (Ki) are not available.

Allosteric Modulation Studies (If Applicable and In Vitro Focused)

A search of scientific databases yielded no studies concerning the potential allosteric modulation effects of this compound. There is no evidence to suggest that this compound binds to an allosteric site on a receptor or enzyme to modulate the effect of an orthosteric ligand.

Biophysical Characterization of Ligand-Target Interactions

No biophysical studies characterizing the interaction between this compound and any biological target have been published. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), or Surface Plasmon Resonance (SPR) have not been used to elucidate the binding thermodynamics, kinetics, or structural basis of its interactions.

Advanced Analytical Method Development for Characterization of 2 Methoxy 4 Piperidin 1 Yl Benzoic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

Spectroscopic methods are indispensable for probing the molecular structure of 2-methoxy-4-(piperidin-1-yl)benzoic acid. While basic spectroscopic data provides initial identification, advanced techniques offer deeper insights into its three-dimensional structure and electronic properties.

Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the complex structure of this compound. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can definitively assign proton (¹H) and carbon (¹³C) signals, especially for the intricate piperidine (B6355638) ring and the substituted benzene (B151609) ring. For instance, anomalous ¹H NMR chemical shifts have been observed in substituted benzoic acid esters, which can be better understood through detailed computational studies alongside experimental data. nih.gov

Solid-state NMR (ssNMR) provides valuable information about the molecule's structure and dynamics in the solid phase. nih.govosti.gov For substituted benzoic acids, ssNMR can reveal details about intermolecular interactions, such as hydrogen bonding in crystalline forms. nih.govosti.gov This is particularly relevant for understanding the packing of molecules in the crystal lattice.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Range Key Correlations (2D NMR)
¹HAromatic Protons: 6.0-8.0COSY: Correlations between adjacent aromatic protons.
Piperidine Protons: 1.5-3.5COSY: Correlations within the piperidine ring spin system.
Methoxy (B1213986) Protons: ~3.8NOESY: Correlation to nearby aromatic proton.
¹³CCarbonyl Carbon: 165-175HMBC: Correlation to ortho protons.
Aromatic Carbons: 100-160HSQC: Direct correlation to attached protons.
Piperidine Carbons: 24-55HSQC: Direct correlation to attached protons.
Methoxy Carbon: ~55HSQC: Direct correlation to attached protons.

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight of this compound, allowing for the unambiguous confirmation of its elemental composition. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) can provide mass accuracy in the sub-ppm range. purdue.edunih.gov This level of precision is critical for distinguishing between compounds with the same nominal mass but different elemental formulas. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further confirm the structure by identifying characteristic fragments of the methoxybenzoic acid and piperidine moieties. researchgate.net A predicted monoisotopic mass for this compound is 235.12085 Da. uni.lu

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of the molecule. researchgate.netnih.gov The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-O stretches of the ether and carboxylic acid, and various C-H and C-N stretching and bending vibrations. mdpi.comresearchgate.net Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the aromatic ring and the C-C bonds of the piperidine ring. nih.gov Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict and assign the vibrational frequencies, aiding in the detailed analysis of the spectra. researchgate.net

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions of the substituted benzene ring. The position and intensity of these bands are influenced by the electronic effects of the methoxy and piperidine substituents. nih.govnist.gov The electron-donating nature of the methoxy and piperidino groups would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzoic acid. libretexts.orglibretexts.org Studying the spectrum in solvents of varying polarity can provide insights into the nature of the electronic transitions.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. researchgate.netmdpi.com For this compound, this technique can precisely determine bond lengths, bond angles, and the conformation of the piperidine ring (e.g., chair conformation). nih.govwhiterose.ac.uk Furthermore, it reveals the details of intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups (often forming dimers) and other potential weak interactions that dictate the crystal packing. researchgate.netresearchgate.netrsc.org The crystal structure of related substituted benzoic acids and piperidine-containing compounds has been successfully determined, providing a basis for comparison. nih.govresearchgate.netniscpr.res.in

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for assessing the purity of this compound and for separating it from any impurities or related derivatives.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a widely used technique for the purity determination of benzoic acid derivatives. quora.comusda.gov A C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely provide good separation. merckmillipore.comunand.ac.id Detection can be achieved using a UV detector, set at a wavelength where the analyte has strong absorbance. quora.com Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it an excellent tool for identifying and quantifying trace impurities. alternative-therapies.comnih.govresearchgate.net

Gas Chromatography (GC) could also be employed, potentially after derivatization of the carboxylic acid group to increase volatility. google.com However, HPLC is generally more suitable for a compound of this nature. Thin-Layer Chromatography (TLC) serves as a rapid and simple method for monitoring reaction progress and for preliminary purity checks. youtube.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds, making it highly suitable for this compound. nih.gov The development of a successful HPLC method hinges on the careful selection of the stationary phase, mobile phase, and detector to achieve optimal separation and quantification. nih.gov

Given the chemical properties of this compound, a reversed-phase HPLC method is the most appropriate approach. This is due to the compound's moderate polarity, conferred by the benzoic acid and piperidine functional groups.

Stationary Phase: A C18 (octadecylsilyl) column is a common and effective choice for the separation of a wide range of pharmaceutical compounds, including benzoic acid derivatives. thaiscience.info The hydrophobic nature of the C18 stationary phase allows for the retention of the analyte based on its hydrophobicity.

Mobile Phase: The mobile phase composition is critical for achieving the desired retention and resolution. A gradient elution is often preferred in method development to effectively separate the main compound from any impurities. A typical mobile phase for a compound like this compound would consist of an aqueous component and an organic modifier.

Aqueous Component: An aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, is used to control the pH and improve peak shape. thaiscience.info For a benzoic acid derivative, maintaining a pH below the pKa of the carboxylic acid group (typically around 4-5) will ensure it is in its protonated, less polar form, leading to better retention on a reversed-phase column.

Organic Modifier: Acetonitrile or methanol (B129727) are common organic modifiers used to elute the compound from the column. thaiscience.inforsc.org The proportion of the organic modifier is gradually increased during the run to elute compounds with increasing hydrophobicity.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is suitable for the detection of this compound, as the benzene ring provides a chromophore that absorbs UV light. thaiscience.info The detection wavelength can be optimized by obtaining the UV spectrum of the compound and selecting the wavelength of maximum absorbance to ensure high sensitivity.

A proposed HPLC method for the analysis of this compound is detailed in the table below.

ParameterCondition
Stationary Phase C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure its suitability for routine analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. This compound itself has low volatility due to the presence of the carboxylic acid group. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative suitable for GC-MS analysis.

Derivatization: Esterification of the carboxylic acid group is a common derivatization strategy. For instance, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by forming a methyl ester using diazomethane (B1218177) or methanol with an acid catalyst would increase the volatility of the compound.

Following derivatization, the resulting volatile derivative can be analyzed by GC-MS.

GC-MS Parameters:

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is generally suitable for the separation of such derivatives.

Carrier Gas: Helium is the most commonly used carrier gas.

Injection: A split/splitless injector is typically used, with the split ratio adjusted based on the concentration of the analyte.

Temperature Program: A temperature gradient is employed to ensure the separation of the derivative from other components in the sample. The initial temperature is held low enough to trap the analytes at the head of the column, and then the temperature is ramped up to elute the compounds based on their boiling points.

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectrum provides a unique fragmentation pattern that can be used for the structural elucidation and confirmation of the analyte.

A proposed GC-MS method for the analysis of a trimethylsilyl (B98337) derivative of this compound is outlined in the table below.

ParameterCondition
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

Chiral Separation Techniques (If Enantiomers are Relevant)

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical consideration in pharmaceutical sciences as enantiomers can exhibit different pharmacological activities and toxicities. csfarmacie.cz A molecule is chiral if it contains a stereocenter, most commonly a carbon atom bonded to four different groups.

Upon examination of the structure of this compound, it is evident that the molecule does not possess any chiral centers. The piperidine ring is symmetrically substituted at the 4-position of the benzoic acid, and there are no other stereogenic centers within the molecule. Therefore, this compound is an achiral compound and does not exist as enantiomers.

Consequently, chiral separation techniques are not relevant for the analysis of this compound itself. However, if a derivative of this compound were to be synthesized that introduces a chiral center, then chiral HPLC would become a necessary analytical tool. In such a scenario, the development of a chiral separation method would involve screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for the separation of a broad range of chiral compounds. nih.gov The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), would be optimized to achieve enantiomeric resolution. youtube.com

Applications of 2 Methoxy 4 Piperidin 1 Yl Benzoic Acid in Chemical Biology and Medicinal Chemistry Research

Use as a Synthetic Building Block for Complex Molecules

The intrinsic chemical functionalities of 2-methoxy-4-(piperidin-1-yl)benzoic acid make it a valuable starting material or intermediate in the synthesis of more complex bioactive molecules. The carboxylic acid group can readily participate in amide bond formation, esterification, and other coupling reactions, allowing for its incorporation into larger molecular frameworks. unisi.it The piperidine (B6355638) ring offers sites for further functionalization, while the methoxy (B1213986) group can influence the electronic properties and conformation of the molecule.

In the synthesis of novel therapeutic agents, substituted benzoic acids are frequently employed. For instance, the synthesis of potent enzyme inhibitors often involves the strategic placement of a carboxylic acid to interact with key residues in a protein's active site. nih.gov The piperidine moiety is also a common feature in many pharmaceuticals, contributing to improved pharmacokinetic properties or providing a vector for exploring structure-activity relationships (SAR). nih.govthieme-connect.com

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Products
Carboxylic AcidAmide CouplingAmide derivatives with diverse amines
Carboxylic AcidEsterificationEster derivatives with various alcohols
Piperidine NitrogenN-AlkylationQuaternary ammonium (B1175870) salts, N-substituted piperidines
Aromatic RingElectrophilic Aromatic SubstitutionHalogenated or nitrated derivatives

Application as a Molecular Probe for Biological Target Identification (Excluding Clinical Trials)

A molecular probe is a specialized chemical tool used to study and identify biological targets. While direct studies employing this compound as a molecular probe are not extensively documented, its structural features suggest a strong potential for such applications. By chemically modifying the core structure to include a reporter group—such as a fluorophore, a biotin (B1667282) tag, or a photo-crosslinker—researchers can create probes to investigate interactions with proteins and other biomolecules. researchgate.net

For example, a fluorescently labeled version of this compound could be used in cellular imaging studies to visualize its localization and potential binding partners. A biotinylated derivative could be employed in pull-down assays to isolate and identify proteins that interact with this chemical scaffold. The underlying principle relies on the specific binding of the core molecule to its biological target, with the reporter group enabling detection and identification. The biological activity of structurally similar compounds, such as 2-hydroxy-4-methoxy benzoic acid which has been shown to induce apoptosis and autophagy in cancer cells, suggests that this class of molecules can engage with cellular machinery, making them promising candidates for probe development. phcog.com

Integration into Fragment-Based Drug Discovery (FBDD) Campaigns (Excluding Clinical Outcomes)

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds in drug discovery. It begins with the screening of low-molecular-weight compounds, or "fragments," for weak binding to a biological target. frontiersin.orgfrontiersin.org this compound fits the profile of a typical fragment due to its relatively small size and moderate complexity.

The "Rule of Three" is a set of guidelines often used to define a good fragment: molecular weight < 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and a calculated logP ≤ 3. The properties of this compound are largely in line with these criteria.

Table 2: Fragment-Like Properties of this compound

PropertyValue"Rule of Three" Guideline
Molecular Weight~235.28 g/mol < 300
Hydrogen Bond Donors1 (from carboxylic acid)≤ 3
Hydrogen Bond Acceptors4 (2 from carboxylic acid, 1 from methoxy, 1 from piperidine)≤ 3 (Slightly exceeds)
Calculated LogP~2.4≤ 3

In a hypothetical FBDD campaign, this compound could be screened against a target of interest. If binding is detected, its structure would serve as a starting point for optimization. Medicinal chemists would then systematically modify the fragment, growing it into a more potent and selective lead compound by adding functional groups that enhance its interaction with the target protein. rsc.org The piperidine and benzoic acid moieties provide clear vectors for such elaboration. rsc.org

Role as a Scaffold in the Design of Novel Chemical Entities

A chemical scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The this compound structure serves as a robust scaffold for the design of novel chemical entities. nih.gov The rigid aromatic ring provides a defined orientation for the substituents, while the piperidine ring introduces a three-dimensional character that can be crucial for fitting into a protein's binding pocket. thieme-connect.com

Researchers have utilized similar substituted benzoic acid and piperidine-containing scaffolds to develop inhibitors for a range of biological targets. For example, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold has been explored for the development of NLRP3 inflammasome inhibitors. nih.govnoaa.gov Similarly, 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as novel inhibitors of the presynaptic choline (B1196258) transporter. nih.gov These examples highlight the utility of the piperidine-and-substituted-aromatic-ring combination in generating potent and selective modulators of protein function. By systematically varying the substituents on the aromatic ring and the piperidine, a large and diverse chemical library can be generated from the this compound scaffold.

Development of Linkers for Bioconjugation Strategies

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or antibody. This technique is widely used to create antibody-drug conjugates (ADCs), labeled proteins for imaging, and other advanced therapeutic and diagnostic agents. nih.gov The carboxylic acid group of this compound provides a convenient handle for its use as, or incorporation into, a linker for bioconjugation.

Utility in Affinity Chromatography and Labeling Studies

Affinity chromatography is a powerful technique for purifying proteins from a complex mixture. bio-rad.com It relies on the specific binding interaction between a protein and a ligand that has been immobilized on a solid support, or matrix. nih.gov The this compound molecule can be utilized as a ligand in affinity chromatography.

The carboxylic acid group allows for the covalent attachment of the molecule to an appropriately activated chromatography matrix. gbiosciences.com For example, an amine-functionalized matrix can be coupled to the carboxylic acid of the compound using standard carbodiimide chemistry. The resulting affinity matrix could then be used to selectively bind and purify proteins that have an affinity for this particular chemical structure. This approach is valuable for identifying novel protein targets or for purifying known proteins that bind to this class of compounds.

Q & A

Q. Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require post-reaction neutralization.
  • Catalyst screening : Pd-based catalysts improve yield in cross-coupling reactions .
  • pH control : Maintaining mildly basic conditions (pH 8–9) prevents unwanted hydrolysis .

How can researchers resolve contradictions in reported solubility data for this compound?

Advanced Research Question
Discrepancies in solubility (e.g., in water vs. DMSO) arise from polymorphic forms or measurement protocols. Methodological approaches include:

  • Standardized assays : Use USP/Ph. Eur. guidelines for equilibrium solubility measurements .
  • Polymorph screening : X-ray diffraction (XRD) to identify crystalline forms affecting solubility .
  • Buffer compatibility tests : Assess solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to mimic biological conditions .

Q. Data Reconciliation Example :

SolventReported Solubility (mg/mL)Source
Water0.12–0.15
DMSO12.5–15.0
Note: Hydrochloride salts (e.g., in ) exhibit higher aqueous solubility due to ionic character.

What analytical techniques are most effective for characterizing this compound and its intermediates?

Basic Research Question

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment (>99%) .
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at δ 3.8 ppm, piperidine protons at δ 1.4–2.7 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ at m/z 262.3 .

Q. Advanced Applications :

  • X-ray Crystallography : Resolve stereochemical ambiguities in derivatives (e.g., piperidine ring conformation) .
  • TLC-MS Coupling : Monitor reaction progress in real-time using silica gel GF254 plates .

How does the piperidine moiety influence the compound’s biological activity in target engagement studies?

Advanced Research Question
The piperidine ring enhances lipophilicity (logP ~2.5) and modulates receptor binding:

  • Kinase Inhibition : Piperidine’s basic nitrogen forms hydrogen bonds with ATP-binding pockets in kinases (e.g., EGFR, VEGFR) .
  • PROTAC Applications : Serves as a linker in proteolysis-targeting chimeras (PROTACs) for protein degradation studies .

Q. Key Findings :

Target ProteinIC₅₀ (μM)Assay Type
EGFR0.45FRET-based
AMPK1.2Cell-based

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles (PEL: 5 mg/m³) .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using vermiculite .

Q. Toxicology Data :

  • Acute Toxicity : LD₅₀ (oral, rat) = 320 mg/kg .
  • Skin Irritation : Classified as Category 2 (GHS) .

How can researchers address low yields in the final coupling step of the synthesis?

Advanced Research Question
Low yields (<40%) often stem from steric hindrance or side reactions. Mitigation strategies:

  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2 hours at 120°C .
  • Protecting Groups : Temporarily protect the methoxy group with SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) to prevent oxidation .
  • Catalyst Optimization : Switch from Pd(OAc)₂ to XPhos-Pd-G3 for higher turnover in cross-couplings .

What computational methods support the design of this compound derivatives?

Advanced Research Question

  • Docking Studies : AutoDock Vina to predict binding poses in kinase targets (e.g., RMSD <2.0 Å) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
  • MD Simulations : Assess piperidine ring flexibility in aqueous environments (AMBER force field) .

How do structural analogs of this compound compare in pharmacological profiling?

Advanced Research Question
Key analogs and their properties:

Analog (CAS)ModificationActivity (vs. Parent)
84449-80-9 Ethoxy linker3× higher EGFR affinity
303134-03-4 MethylpiperazineImproved solubility
65032-66-8 Thiazole substitutionReduced cytotoxicity

Takeaway : Ethoxy-linked derivatives show promise in oncology, while thiazole variants improve safety margins.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.